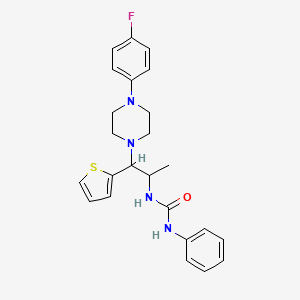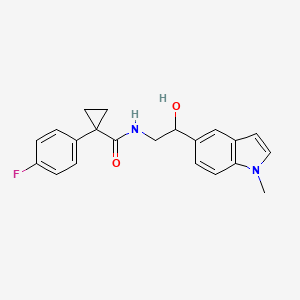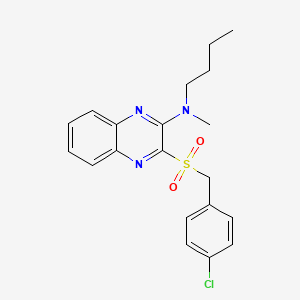![molecular formula C19H21N3O3S B2690529 3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 1904186-75-9](/img/structure/B2690529.png)
3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, a thienopyrimidinone group, and a propanamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and propanamide groups are likely to contribute to the overall polarity of the molecule, while the thienopyrimidinone group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis or aminolysis reactions, while the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Studies detail the synthesis of related compounds, emphasizing the importance of specific substituents on pyrimidine rings and the use of various reagents to achieve desired properties. For example, modifications to existing compounds have led to significant increases in affinity for specific receptors, demonstrating the potential for tailored therapeutic applications (Morimoto et al., 2001).
Structural Characterization
Crystallographic and spectroscopic analyses play a crucial role in confirming the structure of synthesized compounds, with studies employing techniques such as X-ray diffraction, NMR, and mass spectrometry to elucidate molecular configurations (Acosta et al., 2013).
Biological Activities
Antimicrobial and Antifungal Activities
Several studies highlight the antimicrobial and antifungal potential of pyrimidine derivatives, with some compounds showing significant activity against specific bacterial and fungal strains. This suggests possible applications in developing new antimicrobial agents (Fayed et al., 2014).
Antioxidant Properties
Certain pyrimidine derivatives exhibit strong DPPH radical scavenging activities, indicating their potential as antioxidants. This could inform the development of compounds for oxidative stress-related conditions (Tumosienė et al., 2020).
Anticancer Activity
The synthesis of pyrimidine derivatives has also been explored for anticancer applications, with some compounds showing marked inhibition against various cancer cell lines. This area of research underscores the therapeutic potential of pyrimidine-based compounds in oncology (Hafez & El-Gazzar, 2017).
Future Directions
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-21-18-15(9-12-26-18)19(24)22(13)11-10-20-17(23)8-7-14-5-3-4-6-16(14)25-2/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJXMJTINGTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2690447.png)
![2-{[1-(1-benzothiophen-2-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2690448.png)


![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)


![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)
![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)


![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)

